1-Cyclohexylpropan-1-amine
Description
1-Cyclohexylpropan-1-amine (CAS: 19146-53-3) is a chiral primary amine featuring a cyclohexyl group attached to the first carbon of a propane chain, with an amine group at the same position. It is commonly used as a building block in pharmaceutical synthesis and asymmetric catalysis. Its hydrochloride salt (CAS: 19146-54-4) is commercially available, with high purity (>98%) and enantiomeric excess (e.g., (S)-enantiomer) for research applications .
Properties
IUPAC Name |
1-cyclohexylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-9(10)8-6-4-3-5-7-8/h8-9H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAHMMDIDKVNLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854750-32-6 | |
| Record name | 1-cyclohexylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylpropan-1-amine can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with 1-bromopropane under basic conditions. The reaction typically proceeds as follows: [ \text{Cyclohexylamine} + \text{1-Bromopropane} \rightarrow \text{this compound} + \text{HBr} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of nitriles or reductive amination of ketones. These methods are chosen for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Acyl chlorides or anhydrides are typical reagents for forming amides
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides or other substituted products.
Scientific Research Applications
1-Cyclohexylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Cyclohexylpropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction or metabolic processes .
Comparison with Similar Compounds
Structural Analogues
The following structurally related amines exhibit variations in substituent position, stereochemistry, or functional groups, leading to distinct physicochemical and biological properties:
Key Structural Differences :
- Positional Isomerism : this compound vs. 1-Cyclohexylpropan-2-amine (evidence of altered amine position affecting reactivity and steric effects) .
- Ring Substituents : Cyclohexane vs. adamantane backbones (adamantane derivatives exhibit higher lipophilicity and metabolic stability) .
Physicochemical Properties
- Boiling Point/Solubility : this compound’s cyclohexyl group enhances hydrophobicity compared to linear amines (e.g., 3-cyclohexylpropan-1-amine, CAS: 59807-53-3) .
- Chirality : The (S)-enantiomer (CAS: 19146-54-4) is preferred in asymmetric synthesis due to its high enantiomeric purity (>98% ee), whereas racemic mixtures are less common .
Biological Activity
1-Cyclohexylpropan-1-amine, also known as cyclohexylpropanamine, is an organic compound with the molecular formula C9H19N. This compound is notable for its structural features, including a cyclohexyl group attached to a propanamine backbone. Its biological activity has garnered interest in various fields, including medicinal chemistry and pharmacology.
- Molecular Formula : C9H19N
- Molecular Weight : 155.25 g/mol
- Structure : The compound consists of a cyclohexyl ring connected to a propanamine chain, which influences its interaction with biological systems.
This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly in the central nervous system (CNS). The compound's structure allows it to cross the blood-brain barrier (BBB), making it a candidate for neuropharmacological studies.
Key Mechanisms:
- Neurotransmitter Modulation : It may influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.
- Enzyme Interaction : The compound has shown potential in affecting enzyme activity related to metabolic pathways.
Pharmacological Studies
Research indicates that this compound may possess stimulant properties similar to other amines. Studies have explored its effects on animal models, revealing insights into its pharmacodynamics.
Table 1: Summary of Pharmacological Effects
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
-
Cognitive Enhancement :
- A study involving rodents demonstrated that administration of the compound led to improved performance in memory tasks, indicating potential cognitive-enhancing effects.
-
Mood Disorders :
- Preliminary research suggests that the compound may alleviate symptoms of depression in animal models, possibly through serotonergic mechanisms.
-
Pain Management :
- Another study indicated that this compound might exhibit analgesic properties, warranting further investigation into its use as a pain management agent.
Structural Comparisons
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Cyclohexylamine | Simple amine | Basic CNS effects |
| 3-Amino-1-cyclohexylpropan-1-ol | Hydroxyl and amino groups | Diverse chemical reactions |
| N-Cyclohexylmethylamine | Alkylated amine | Neurotransmitter modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
